1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy and methyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride involves several steps. The starting material is typically 2-methoxy-2-methylpropylamine, which undergoes a series of reactions to form the final product. The synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 2-methoxy-2-methylpropylamine with a suitable aldehyde or ketone to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the piperidine ring, which is a crucial step in the synthesis.
Methylation: The piperidine ring is then methylated using a methylating agent such as methyl iodide.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-2-methylpropylamine: A precursor in the synthesis of the target compound, with similar structural features but lacking the piperidine ring.
4-Methylpiperidine: A compound with a similar piperidine ring structure but without the methoxy and methyl substitutions.
N-Methylpiperidine: Another related compound with a piperidine ring and a methyl group, but differing in the position and nature of substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-10(2,14-4)9-13-7-5-11(3,12)6-8-13;;/h5-9,12H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLUNJHRKNBJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(C)(C)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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